molecular formula C13H18O5S B166128 Ethofumesate CAS No. 26225-79-6

Ethofumesate

Cat. No.: B166128
CAS No.: 26225-79-6
M. Wt: 286.35 g/mol
InChI Key: IRCMYGHHKLLGHV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethofumesate is a selective herbicide commonly used for preplant and preemergence control of monocotyledonous and dicotyledonous weeds in crops like sugarbeet . It is particularly effective against weeds such as Poa annua (Annual bluegrass), barnyardgrass, crabgrass, and foxtail .

Mode of Action

This compound’s mode of action involves the inhibition of mitosis, reduced respiration, and photosynthesis .

Biochemical Pathways

This compound acts on the fatty acid biosynthesis pathway . Upon plant uptake, the compound is metabolically cleaved to produce an active form of the herbicide via sulfoxide enzyme activity . It inhibits the VLCFA synthase, which is encoded by several fatty acid elongase (FAE1)-like genes in the VLCFA elongase complex in an endoplasmic reticulum .

Pharmacokinetics

This compound is moderately soluble in water and highly soluble in many organic solvents . It is moderately mobile in the environment and so may leach to groundwaters . This compound is absorbed through emerging roots and shoots when soil-applied .

Result of Action

The molecular and cellular effects of this compound’s action include stunting of growth, epinasty, swelling of the crown, darker green color, and fusing of expanding leaf blades in plants like annual bluegrass . It also affects the lipids synthesis in animals, which could have consequences on the respiratory chain pathway .

Action Environment

The efficacy of this compound is dependent on environmental factors such as rainfall or mechanical tillage for activation . Timely and adequate rainfall is required to achieve desired weed control since this compound has low water solubility and is strongly adsorbed to soil . The dissipation kinetics of this compound were investigated in two diverse soils under subtropical field conditions, showing that it follows biphasic first-order kinetics in soils .

Biochemical Analysis

Biochemical Properties

Ethofumesate interacts with various enzymes and proteins in the biochemical reactions. It is rapidly metabolized in each species with half-lives ranging from 4.5 to 7 days . The primary site of this compound absorption is found to be the foliage .

Cellular Effects

This compound has a low to moderate ecotoxicity for many species It influences cell function by controlling the growth of unwanted grasses and weeds

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is not usually persistent in soil systems

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors

Transport and Distribution

This compound is moderately mobile in the environment and so may leach to groundwaters It is transported and distributed within cells and tissues

Chemical Reactions Analysis

Ethofumesate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Comparison with Similar Compounds

Similar compounds in this class include phenmedipham and desmedipham, which are also used as herbicides . Compared to these compounds, ethofumesate is unique in its ability to provide long-lasting residual control of weeds . While phenmedipham and desmedipham are effective in controlling a wide range of weeds, they do not offer the same level of residual activity as this compound . This makes this compound particularly valuable in situations where prolonged weed control is necessary.

Conclusion

This compound is a versatile and effective herbicide with a wide range of applications in agriculture and environmental science Its unique chemical properties and mechanism of action make it a valuable tool for controlling weeds and studying their impact on the environment

Properties

IUPAC Name

(2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCMYGHHKLLGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8034580
Record name Ethofumesate
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Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Merck Index] Colorless solid; [MSDSonline]
Record name Ethofumesate
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Flash Point

Non-combustibile
Record name ETHOFUMESATE
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Solubility

>600 mg/L in acetone, dichloromethane, dimethyl sulfoxide, ethyl acetate; 300-600 g/L in toluene and p-xylene; 120-150 g/L in methanol; 60-76 g/L in ethanol; 25-30 g/L in isopropanol; 4.67 g/L in hexane, In water, 50 mg/L at 25 °C
Record name ETHOFUMESATE
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Density

1.29 at 20 °C
Record name ETHOFUMESATE
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Vapor Pressure

0.0000049 [mmHg], 4.9X10-6 mm Hg at 25 °C
Record name Ethofumesate
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Record name ETHOFUMESATE
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Color/Form

White crystaline solid

CAS No.

26225-79-6
Record name Ethofumesate
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Record name Ethofumesate
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Record name Ethofumesate
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Record name ETHOFUMESATE
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Record name ETHOFUMESATE
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Melting Point

70-72 °C, MP: 69-71 °C (technical grades)
Record name ETHOFUMESATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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